2-Heptynoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
hept-2-ynoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2/c1-2-3-4-5-6-7(8)9/h2-4H2,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEERQXQKEJPYBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC#CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30163950 | |
| Record name | Hept-2-ynoic acid | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1483-67-6 | |
| Record name | 2-Heptynoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1483-67-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2-Heptynoic acid | |
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| Record name | 1483-67-6 | |
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| Record name | Hept-2-ynoic acid | |
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| Record name | Hept-2-ynoic acid | |
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| Record name | 2-Heptynoic acid | |
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Advanced Synthetic Methodologies for 2 Heptynoic Acid and Its Derivatives
Chemo- and Regioselective Synthesis Strategies
The precise control over chemical reactivity (chemoselectivity) and the orientation of bond formation (regioselectivity) are paramount in the synthesis of complex molecules like 2-heptynoic acid.
Direct alkynylation methods provide a straightforward route to α,β-alkynyl carboxylic acids. A notable approach involves the decarboxylative alkynylation of redox-active esters derived from carboxylic acids. This transformation can be achieved using either nickel or iron-based catalysts, offering a versatile and functional group tolerant method. nih.gov The process employs readily available cross-coupling partners and serves as an effective alternative to traditional homologation methods of carbonyl compounds. nih.gov This strategy allows for the introduction of an alkyne moiety directly, which can be adapted for the synthesis of this compound by selecting the appropriate starting materials.
Another direct method is the carboxylation of terminal alkynes with carbon dioxide. The use of a bifunctional organocatalyst in conjunction with cesium carbonate (Cs2CO3) facilitates the direct carboxylation of terminal alkynes at atmospheric pressure and mild temperatures. organic-chemistry.org This approach provides a metal-free alternative for the synthesis of propiolic acid derivatives with a broad substrate scope and high yields. organic-chemistry.org For the synthesis of this compound, 1-hexyne (B1330390) would be the appropriate terminal alkyne.
Visible-light photoredox catalysis has also emerged as a powerful tool for the decarboxylative alkynylation of carboxylic acids, further expanding the repertoire of direct synthesis methods. semanticscholar.org
| Method | Catalyst/Reagent | Key Features |
| Decarboxylative Alkynylation | Nickel or Iron catalysts, N-hydroxytetrachlorophthalimide (TCNHPI) esters | Broad functional group tolerance, uses readily available starting materials. nih.gov |
| Direct Carboxylation | Bifunctional organocatalyst, Cs2CO3 | Metal-free, atmospheric CO2 pressure, mild conditions. organic-chemistry.org |
| Photoredox Catalysis | Visible-light photocatalyst | Enables decarboxylative alkynylation under mild conditions. semanticscholar.org |
The synthesis of alkynyl ketones, which can be precursors to this compound derivatives, can be achieved through the coupling of alkynyl halides with carboxylic acid derivatives. A highly efficient copper(I) iodide/N,N,N',N'-tetramethylethylenediamine (CuI/TMEDA) catalytic system enables the coupling of various terminal alkynes with acid chlorides to afford the corresponding ynones in very good yields. organic-chemistry.org This reaction can be conducted under solvent-free conditions at room temperature. organic-chemistry.org
Furthermore, the reaction of carboxylic acid derivatives such as esters, acid chlorides, and acid anhydrides with alkynyl lithiums in the presence of lithium morpholinide and BF3·OEt2 can produce alkynyl ketones in good yields. koreascience.kr Nickel-catalyzed reductive coupling of carboxylic acid chlorides or (2-pyridyl)thioesters with alkyl iodides also provides a direct route to unsymmetrical dialkyl ketones, a methodology that can be adapted for the synthesis of functionalized ketones. nih.gov
| Starting Materials | Catalyst/Reagent | Product |
| Terminal Alkynes and Acid Chlorides | CuI/TMEDA | Ynones organic-chemistry.org |
| Carboxylic Acid Derivatives and Alkynyl Lithiums | Lithium morpholinide, BF3·OEt2 | Alkynyl Ketones koreascience.kr |
| Carboxylic Acid Chlorides/Thioesters and Alkyl Iodides | Nickel catalyst | Unsymmetrical Dialkyl Ketones nih.gov |
Stereocontrolled Synthesis and Chiral Induction in Heptynoic Acid Derivatives
The introduction of chirality in a controlled manner is crucial for the synthesis of biologically active molecules. Asymmetric synthesis techniques and chiral catalysis are key to achieving this control in heptynoic acid derivatives.
Asymmetric synthesis aims to produce a chiral molecule in an enantiomerically enriched or pure form. chiralpedia.com This can be achieved through several strategies, including substrate-controlled, auxiliary-controlled, and reagent-controlled methods. du.ac.in In auxiliary-controlled methods, an achiral substrate is temporarily attached to a chiral auxiliary, which directs the stereochemical outcome of a subsequent reaction. du.ac.inyork.ac.uk After the desired chiral center is created, the auxiliary is removed. uwindsor.ca The Evans N-acyloxazolidinones are a classic example of this approach. uwindsor.ca
For the synthesis of chiral this compound derivatives, a chiral auxiliary could be attached to a precursor molecule to direct the stereoselective introduction of a functional group at the α- or β-position. For instance, the asymmetric synthesis of 2-methylalkanoic acids has been achieved using a chiral oxazoline. acs.org
Chiral catalysis involves the use of a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. chiralpedia.com This approach is highly efficient and is a cornerstone of modern asymmetric synthesis. chiralpedia.com Transition-metal catalysis, where chiral ligands are attached to a metal center, creates a chiral environment that facilitates enantioselective transformations. chiralpedia.com
Chiral aldehyde catalysis represents an attractive concept where a chiral aldehyde is used to promote asymmetric reactions, such as the α-functionalization of primary amines. nih.gov This method provides a direct route to α-functionalized chiral amines without the need for protecting groups. nih.gov
In the context of alkynoic acids, chiral gold(I) and silver(I) complexes have been explored as catalysts in enantioselective cycloaddition reactions. beilstein-journals.org The choice of the chiral ligand, such as phosphoramidites or BINAP, is crucial for achieving high enantioselectivity. beilstein-journals.org Enzymes also play a significant role in asymmetric synthesis, offering exquisite selectivity under mild conditions. nih.gov Biocatalytic approaches can be employed for the stereoselective transformation of prochiral substrates to afford chiral products. nih.gov
| Catalysis Type | Catalyst Example | Application |
| Transition-Metal Catalysis | Rh- or Pd-complexes with chiral ligands | Asymmetric hydrogenation, allylic substitution. chiralpedia.com |
| Chiral Aldehyde Catalysis | Axially chiral aldehydes derived from BINOL | Asymmetric α-functionalization of amines. nih.gov |
| Chiral Lewis Acid Catalysis | Chiral Gold(I) or Silver(I) complexes | Enantioselective cycloadditions. beilstein-journals.org |
| Biocatalysis | Hydrolases, Deaminases | Kinetic resolutions, stereoselective transformations. nih.gov |
Cross-Metathesis Reactions in the Synthesis of Related Unsaturated Fatty Acids and Derivatives
Olefin metathesis is a powerful tool for the formation of carbon-carbon double bonds and has found widespread application in the synthesis of unsaturated fatty acids and their derivatives. researchgate.net
Cross-metathesis (CM) between unsaturated fatty acid esters and various alkenes provides an elegant route to homologues and functionalized derivatives. ias.ac.in Ruthenium-based catalysts, such as the Grubbs and Hoveyda-Grubbs catalysts, are commonly employed for these transformations due to their high activity and functional group tolerance. researchgate.netias.ac.in
For instance, the cross-metathesis of unsaturated fatty acid methyl esters with methyl acrylate (B77674) can yield α,ω-dicarboxylic acid esters, which are valuable monomers for polyesters and polyamides. rsc.org Similarly, CM with eugenol, catalyzed by a second-generation Grubbs catalyst, proceeds with high conversion and selectivity. acs.org These methodologies, while not directly producing this compound, are highly relevant for the synthesis of a wide array of related unsaturated fatty acids and can be used to modify the alkyl chain of heptynoic acid derivatives. The byproducts of these reactions, such as α,β-unsaturated esters, can also be further functionalized through reactions like Michael additions. rsc.org
| Reaction Type | Catalyst | Reactants | Products |
| Olefin Cross-Metathesis | Hoveyda-Grubbs catalyst | Unsaturated fatty acid methyl esters, Methyl acrylate | α,ω-Dicarboxylic acid esters rsc.org |
| Olefin Cross-Metathesis | Grubbs second-generation catalyst | Unsaturated fatty acid methyl esters, Eugenol | Multifunctional products with hydrophobic and hydrophilic properties acs.org |
| Enyne Metathesis | Ruthenium-based catalysts | Enynes | Dienes and other unsaturated systems researchgate.net |
Click Chemistry Applications in Derivat "atization of Heptynoic Acids
Click chemistry describes a class of reactions that are rapid, efficient, selective, and high-yielding. nih.govsigmaaldrich.com The most prominent example is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a reaction that joins an azide (B81097) and a terminal alkyne to form a stable 1,4-disubstituted 1,2,3-triazole ring. nih.govmdpi.com This reaction is exceptionally reliable and tolerant of a wide range of functional groups, making it a powerful tool for derivatization in various fields, including drug discovery and bioconjugation. sigmaaldrich.comchempedia.infosemanticscholar.org
The structure of this compound contains an internal alkyne. For direct application in the most common form of click chemistry, a terminal alkyne is required. Therefore, a terminal isomer such as 6-heptynoic acid would be the direct substrate. The derivatization process via CuAAC involves reacting the terminal heptynoic acid with a selected organic azide (R-N₃) in the presence of a copper(I) catalyst. The copper(I) is typically generated in situ from a copper(II) source, such as copper(II) sulfate (B86663) (CuSO₄), with the addition of a reducing agent like sodium ascorbate. nih.govinterchim.fr
The resulting triazole ring serves as a rigid, stable, and chemically inert linker that connects the heptynoic acid backbone to a wide variety of other molecules, depending on the "R" group of the chosen azide. This modular approach allows for the rapid synthesis of a library of derivatives with diverse functionalities.
Table 1: Key Components and Conditions for CuAAC Derivatization
| Component | Role | Common Examples |
| Alkyne Substrate | The molecular backbone to be derivatized | 6-Heptynoic Acid |
| Azide Reagent | Provides the desired functional group (R) | Alkyl azides, Aryl azides, Biomolecule-azides |
| Copper Source | Catalyst for the cycloaddition | Copper(II) Sulfate (CuSO₄) |
| Reducing Agent | Reduces Cu(II) to the active Cu(I) state | Sodium Ascorbate |
| Ligand (Optional) | Stabilizes the Cu(I) catalyst and enhances reaction rate | Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) |
| Solvent | Reaction medium, often aqueous or mixed systems | Water, t-Butanol/Water, DMF |
This methodology offers a straightforward and powerful strategy for creating novel derivatives of heptynoic acids, enabling the exploration of new chemical space for applications in materials science and medicinal chemistry. nih.gov
Synthesis of Functionally Substituted this compound Analogs
The introduction of an amino group into the heptynoic acid framework creates unnatural amino acids, which are valuable in peptide and medicinal chemistry. monash.edu Several classical and robust methods of amino acid synthesis can be adapted for this purpose, typically yielding a racemic mixture of the target compound. libretexts.org
One common strategy is the amination of α-bromo acids . This two-step process begins with the bromination of a suitable heptanoic or heptenoic acid precursor at the α-carbon using reagents like Br₂ and PCl₃. The resulting α-bromo acid is then treated with ammonia (B1221849) or a primary amine to displace the bromide via nucleophilic substitution, yielding the α-amino acid derivative. libretexts.org
Another powerful method is the Strecker synthesis . This procedure assembles the α-amino acid from an aldehyde, ammonia, and cyanide. libretexts.orglibretexts.org For a heptynoic acid derivative, the synthesis would start with an appropriate alkynyl aldehyde. The reaction proceeds through an imino intermediate, which is then attacked by cyanide, followed by hydrolysis of the resulting aminonitrile to afford the final amino acid.
A third versatile route is the amidomalonate synthesis , a variation of the malonic ester synthesis. libretexts.org The process involves alkylating diethyl acetamidomalonate with a suitable pentynyl halide. Subsequent hydrolysis of the ester groups and the acetamido group, followed by decarboxylation, yields the desired amino-substituted heptynoic acid. libretexts.org
Finally, reductive amination of an α-keto acid precursor provides a direct route. libretexts.org An oxo-substituted heptynoic acid (as described in section 2.5.2) can be converted into the corresponding amino acid through reaction with ammonia in the presence of a reducing agent.
α-Keto acids, also known as 2-oxo acids, are significant synthetic intermediates. mdpi.comresearchgate.net Several methodologies exist for the synthesis of these compounds, which can be applied to produce 2-oxo-3-heptynoic acid and related analogs.
A direct and analogous method for synthesizing 2-oxo-3-heptynoic acid involves the alkylation of a simpler α-keto acid dianion. epo.org For instance, a starting material like pyruvic acid can be treated with a strong base to generate a dianion. This dianion can then react with an electrophilic compound, such as a butyl halide (e.g., 1-bromobutane), to selectively introduce the alkyl chain at the 3-position, thereby constructing the 2-oxo-3-heptynoic acid backbone. epo.orggoogle.com
Other established methods for synthesizing α-keto acids include:
Oxidation of α-hydroxy acids : If the corresponding α-hydroxy heptynoic acid is available, it can be chemoselectively oxidized to the α-keto acid using specific oxidizing agents. organic-chemistry.org
Oxidation of Alkenes : Certain catalytic systems, such as those using recyclable iron nanocomposites, can efficiently oxidize alkene precursors into their corresponding α-keto acids. organic-chemistry.orgorganic-chemistry.org
Hydrolysis of α-keto esters : α-Keto esters, which can be prepared through various routes like Friedel-Crafts acylation with ethyl oxalyl chloride or oxidation of acetophenones, can be hydrolyzed to the target α-keto acid. mdpi.comepo.org
These methods provide a robust toolkit for accessing oxo-substituted alkynoic acids, which are versatile precursors for other derivatives, including the amino-substituted analogs mentioned previously. nih.gov
Strategic Modifications for Diverse Molecular Architectures
Creating diverse molecular architectures from a common starting material is a central goal in modern organic synthesis. A divergent strategy, where a single advanced intermediate is guided down multiple reaction pathways, is an efficient approach to generate structural diversity. uibk.ac.at The this compound scaffold, with its multiple reactive sites—the carboxylic acid, the alkyne, and the alkyl chain—is well-suited for such strategic modifications.
The derivatization methods discussed previously, such as click chemistry and functional group substitutions, are primary examples of this strategy. For instance, a terminal heptynoic acid can be branched into pathways to create triazoles (via CuAAC), amino acids (via amination), or keto acids (via oxidation/alkylation).
Further modifications can be made to the carbon backbone to enhance specific properties, such as biological activity. Research on other alkynoic acids has shown that introducing additional unsaturation or heteroatoms (like sulfur) into the alkyl chain can significantly enhance their antimycobacterial activity. nih.gov This strategy involves synthesizing derivatives where the simple pentyl chain of this compound is replaced with more complex moieties.
Table 2: Examples of Strategic Modifications on an Alkynoic Acid Scaffold
| Modification Site | Synthetic Strategy | Resulting Architecture | Potential Application |
| Carboxylic Acid | Amide coupling, Esterification | Amides, Esters | Prodrugs, Modified peptides |
| Alkyne (Terminal) | CuAAC Click Chemistry | 1,2,3-Triazoles | Bioconjugates, Functional materials |
| Alkyl Chain | Introduction of heteroatoms | Thioether-containing alkynoic acids | Enhanced biological activity |
| Alkyl Chain | Introduction of unsaturation | Poly-unsaturated alkynoic acids | Modified fatty acid analogs |
By strategically targeting these different functional handles, a wide array of complex and functionally diverse molecules can be synthesized from the relatively simple this compound precursor, expanding its utility in chemical and biological research. rsc.org
Elucidation of Biological Activities and Pharmacological Mechanisms
Exploration of Antimicrobial Potentials
While research specifically targeting the antibacterial properties of 2-heptynoic acid is not extensive, its role within the broader class of unsaturated fatty acids suggests potential activity. Fatty acids are known to exert antibacterial effects through various mechanisms, including the disruption of the bacterial cell membrane, which increases its fluidity and leads to the leakage of intracellular components and eventual cell death. researchgate.net
One study identified 2-heptenoic acid as one of 292 components in a pomegranate peel extract that demonstrated antibacterial activity against plant pathogenic bacteria. researchgate.net Additionally, derivatives of heptenoic acid have been implicated in antibacterial responses. For example, during oxidative stress, the peroxidation of unsaturated fatty acids can form oxidized lipids such as 4-hydroxy-7-oxo-heptenoic acid, which can react with and damage cellular components. mdpi.com In other research, conjugates of 6-heptenoic acid with the antibiotic moxifloxacin (B1663623) were synthesized and evaluated, though the primary antibacterial action stems from the parent antibiotic. mdpi.com Similarly, 6-heptynoic acid has been used as a chemical tool to attach fluorescent probes to antibacterial compounds to study their localization within bacterial cells. chemrxiv.org
The antifungal capabilities of 2-alkynoic acids, including this compound, have been systematically investigated. A study testing thirteen 2-alkynoic acids (from C3 to C18) and their methyl esters found them to be effective against a range of fungi, including Aspergillus niger, Trichoderma viride, Myrothecium verrucaria, Candida albicans, and Trichophyton mentagrophytes. nih.gov The fungitoxicity of these acids was found to be dependent on the carbon chain length and the pH of the medium. nih.gov
The general order of antifungal activity for 2-alkynoic acids was determined to be C10=C11=C12 > C14=C16 > C9 > C8 > C7, placing this compound (C7) as less potent than its longer-chain counterparts. nih.gov Notably, when compared to other fatty acid analogs on a weight basis, the 2-alkynoic acids demonstrated superior fungitoxicity over 2-alkenoic acids and alkanoic acids. nih.gov Other sources confirm that heptenoic acid shows activity against Myrothecium verrucaria and Trichoderma viride. researchgate.netscielo.br Furthermore, the methyl ester of 2-heptenoic acid was identified as a minor component in an n-butanol extract of quinoa leaves that exhibited antifungal activity against Macrophomina phaseolina. banglajol.info
Table 1: Antifungal Activity of 2-Alkynoic Acids
| Fungi Tested | Activity of 2-Alkynoic Acids | Key Findings | Source(s) |
|---|---|---|---|
| Aspergillus niger | Influenced by chain length and pH | 2-Alkynoic acids are potent antifungal agents. | nih.gov |
| Trichoderma viride | Influenced by chain length and pH | Heptenoic acid shows activity. | researchgate.net, nih.gov |
| Myrothecium verrucaria | Influenced by chain length and pH | Heptenoic acid shows activity. | researchgate.net, nih.gov, scielo.br |
| Candida albicans | Influenced by chain length and pH | Activity tested at pH 5.6 and 7.0. | nih.gov |
Anti-inflammatory Response Modulation
Unsaturated fatty acids and their derivatives are crucial molecules in the modulation of inflammatory responses. google.com They serve as precursors for the synthesis of prostaglandins (B1171923) and other lipid mediators that are central to both the promotion and resolution of inflammation. researchgate.net
Research has suggested a potential role for 2-alkynoic acids in modulating immune responses. In a study related to the autoimmune disease Primary Biliary Cirrhosis, this compound was among several 2-alkynoic acids noted to elicit a response, indicating an interaction with immune pathways. ohsu.edu Keto fatty acids, which can be generated from fatty acids by enzymes like cyclooxygenase-2 (COX-2) during inflammation, are known to regulate inflammatory responses. google.com This provides a potential mechanism by which derivatives of this compound could exert anti-inflammatory effects. The general potential of heptenoic acid derivatives as anti-inflammatory agents is also supported by studies on complex derivatives and natural oils containing these fatty acids. ontosight.aiontosight.ainih.gov
Enzymatic Inhibition Studies
The derivative 2-oxo-3-heptynoic acid has been identified as a potent, mechanism-based inactivator of thiamin diphosphate (B83284) (ThDP)-dependent decarboxylases. acs.orgnih.gov These enzymes are critical for cellular metabolism. In one study, 2-oxo-3-heptynoic acid and other 2-oxo-3-alkynoic acids were tested against three ThDP-dependent enzymes: the Escherichia coli pyruvate (B1213749) dehydrogenase multienzyme complex (PDHc), pyruvate oxidase (POX), and pyruvate decarboxylase (PDC). acs.org
All three enzymes were irreversibly inhibited by these compounds in a time- and concentration-dependent manner. acs.orgnih.gov The inactivation targets the E1 component of the PDH complex. acs.org The order of reactivity of the alkynoic acids was found to depend on the specific enzyme. For both PDHc and POX, the inhibitory potency decreased as the carbon chain length increased, while the order was reversed for PDC. acs.orgnih.gov
Table 2: Order of Reactivity of 2-Oxo-3-alkynoic Acids Against ThDP-Dependent Enzymes
| Enzyme | Order of Reactivity (Most to Least Potent) | Source(s) |
|---|---|---|
| Pyruvate Dehydrogenase Multienzyme Complex (PDHc) | 2-oxo-3-butynoic acid > 2-oxo-3-pentynoic acid > 2-oxo-3-heptynoic acid | acs.org, nih.gov |
| Pyruvate Oxidase (POX) | 2-oxo-3-butynoic acid > 2-oxo-3-pentynoic acid > 2-oxo-3-heptynoic acid | acs.org, nih.gov |
Derivatives of heptynoic acid have been specifically designed and investigated for their ability to inhibit nitric oxide synthase (NOS). Patent literature describes a class of compounds, namely 2-amino-2-alkyl-5-heptynoic acid derivatives, as inhibitors of NOS. patentguru.comjustia.comgoogleapis.com These compounds and their use in therapy as NOS inhibitors have been the subject of multiple patents. google.comresearchgate.net Nitric oxide is a critical signaling molecule involved in a vast array of physiological and pathological processes, and inhibitors of its synthesis are of significant pharmacological interest.
Table 3: Mentioned Compounds and PubChem CIDs
| Compound Name | PubChem CID |
|---|---|
| This compound | 62719 |
| 2-oxo-3-heptynoic acid | 10255301 |
| 2-amino-2-methyl-5-heptynoic acid (example derivative) | 10228741 |
| Thiamin diphosphate | 1132 |
| Nitric oxide | 145068 |
| Moxifloxacin | 124054 |
Cholinesterase Enzyme Inhibition by related Heptynoic Acids
Heptynoic acid has been identified as an inhibitor of cholinesterase enzymes. biosynth.com Cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are crucial enzymes in the nervous system. wikipedia.orgwikipedia.orgtandfonline.com AChE is primarily responsible for breaking down the neurotransmitter acetylcholine (B1216132), terminating the signal between nerve and muscle cells. nih.govrcsb.orgnih.gov BChE, also known as pseudocholinesterase, is found in blood plasma and is involved in the hydrolysis of various choline (B1196258) esters and the breakdown of certain drugs and toxins. wikipedia.orgmedlineplus.govmerriam-webster.com The inhibition of these enzymes can lead to an increase in acetylcholine levels, a mechanism utilized in the treatment of various neurological conditions. mdpi.comnih.gov While the direct inhibitory activity of this compound on cholinesterases is not extensively detailed in the provided results, the general classification of heptynoic acid as a cholinesterase inhibitor suggests a potential area for further investigation. biosynth.com
Histone Deacetylase Inhibitory Activities through Heptenoic Acid Derivatives
While direct research on this compound as a histone deacetylase (HDAC) inhibitor is not specified, the broader class of fatty acid derivatives has been explored for this activity. Histone deacetylases are enzymes that play a crucial role in gene expression by modifying chromatin structure. Inhibitors of these enzymes have emerged as a significant class of anti-cancer agents. The potential for heptenoic acid derivatives to act as HDAC inhibitors suggests a possible therapeutic avenue, though specific studies on this compound are needed to confirm this.
Investigations into Angiogenesis Modulation by related Heptenoic Acid Lactones
Research has focused on the role of related heptenoic acid lactones in modulating angiogenesis, the formation of new blood vessels. One such compound, 4-hydroxy-7-oxo-5-heptenoic acid lactone (HOHA-lactone), has been shown to induce angiogenesis through multiple pathways. acs.orgnih.govacs.orgjci.org HOHA-lactone can stimulate the secretion of vascular endothelial growth factor (VEGF), a key signaling protein in angiogenesis. acs.orgnih.gov Additionally, it and its metabolites have been found to promote the proliferation of endothelial cells, which are the cells that line blood vessels. nih.gov This pro-angiogenic activity is significant as angiogenesis is a fundamental process in both normal physiological functions, like wound healing, and in pathological conditions, including tumor growth. acs.orgresearchgate.net
Antitumor Research Involving related Heptenoic Acid Derivatives
Derivatives of heptenoic acid have been investigated for their potential as anticancer agents. ontosight.airesearchgate.netresearchgate.net For instance, certain vitamin E-heptanoate derivatives have been synthesized and studied for their potential anticancer properties through computational methods. innovareacademics.in While these studies provide a basis for the exploration of heptenoic acid derivatives in oncology, specific research detailing the antitumor effects of this compound itself is not extensively covered in the provided information. The general interest in this class of compounds, however, suggests a potential for future research into the specific anticancer activities of this compound. ontosight.ai
Therapeutic Applications of Heptynoic Acid-Derived Probes
Fluorescent Probes for Lipid Bilayer Research utilizing Alkyne Functionality
The terminal alkyne group in molecules like 6-heptynoic acid makes them valuable tools in chemical biology, particularly for the development of fluorescent probes. escholarship.org This functionality allows for "click chemistry," a type of reaction that enables the easy attachment of reporter molecules, such as fluorophores. escholarship.orgmdpi.com Heptynoic acid has been used as a component in the synthesis of fluorescent probes for studying lipid bilayers and cell membranes. biosynth.comacademie-sciences.fr For example, 6-heptynoic acid has been incorporated into trehalose-based probes to track mycobacteria. nih.gov The alkyne group serves as a handle to attach a fluorescent dye, allowing for the visualization and study of cellular processes. escholarship.orgacs.org This application highlights the utility of the alkyne group in this compound for creating sophisticated tools for biological imaging and research.
Biochemical Pathways and Metabolic Interconnections
Role in Fatty Acid Metabolism and Biosynthesis Pathways
There is no specific scientific literature detailing the role of 2-Heptynoic acid in fatty acid metabolism or biosynthesis pathways. However, research on other 2-alkynoic acids provides insight into how this class of molecules may interact with these fundamental cellular processes.
Studies on longer-chain 2-alkynoic acids, such as 2-hexadecynoic acid and 2-octadecynoic acid, have demonstrated inhibitory effects on key metabolic pathways in Mycobacterium species. nih.gov These compounds have been shown to block both fatty acid biosynthesis and fatty acid degradation. nih.gov At toxic concentrations, 2-hexadecynoic acid leads to the accumulation of 3-ketohexadecanoic acid, which obstructs the biosynthesis pathway, and 3-hexadecynoic acid, which inhibits the degradation pathway. nih.gov This dual-inhibition mechanism highlights the potential for 2-alkynoic acids to act as potent modulators of lipid metabolism. nih.gov
While these findings are significant, it is crucial to note that they cannot be directly extrapolated to this compound without specific experimental validation. The shorter carbon chain of this compound would likely influence its substrate specificity and interaction with metabolic enzymes.
Table 1: Effects of Related 2-Alkynoic Acids on Mycobacterial Fatty Acid Metabolism
| Compound | Organism | Pathway Affected | Observed Effect |
|---|---|---|---|
| 2-Hexadecynoic acid | M. smegmatis | Fatty Acid Biosynthesis | Inhibition; accumulation of 3-ketohexadecanoic acid. nih.gov |
| 2-Hexadecynoic acid | M. smegmatis | Fatty Acid Degradation | Inhibition; accumulation of 3-hexadecynoic acid. nih.gov |
Involvement in Lipid Biochemistry and Transport Mechanisms
Direct evidence of this compound's involvement in lipid biochemistry and transport mechanisms is not present in the current scientific literature. Fatty acids are fundamental to lipid biochemistry, serving as building blocks for more complex molecules like triglycerides and phospholipids, which are essential components of cell membranes. The transport of fatty acids across cellular membranes is a complex process involving both passive diffusion and protein-mediated transport.
The unique structural feature of this compound—the triple bond at the second carbon position (the alpha-beta position relative to the carboxyl group)—makes it an unsaturated fatty acid. This type of bond is known to be a key structural determinant for interactions with enzymes. For instance, studies on other unsaturated fatty acids have shown that a conjugated π-system can be crucial for binding to enzymes like human cytochrome P450. It is plausible that the alkynyl group of this compound could interact with various enzymes and transport proteins, but specific research is required to confirm this.
Interactions with Endogenous Biological Systems and Pathways
There is no available research on the specific interactions of this compound with endogenous biological systems and pathways. The antibacterial activity of other 2-alkynoic fatty acids (2-AFAs) has been studied, revealing that both the triple bond at the C-2 position and the carboxylic acid moiety are important for their biological effect.
For example, 2-hexadecynoic acid has shown significant antibacterial activity against several Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). This suggests that 2-AFAs as a class have the potential to interact with and disrupt essential biological pathways in microorganisms, such as cell membrane integrity or metabolic functions. However, without dedicated studies, the specific endogenous targets and pathways that this compound might modulate in any biological system remain unknown.
Table 2: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 2-Hexadecynoic acid |
| 2-Octadecynoic acid |
| 3-Hexadecynoic acid |
| 3-Ketohexadecanoic acid |
| Phospholipids |
Advanced Analytical and Spectroscopic Characterization Methodologies
Chromatographic Techniques for Separation and Purity Assessment
Chromatography is fundamental to the isolation and purity verification of 2-Heptynoic acid. Different chromatographic methods are employed based on the sample matrix and the scale of the separation required.
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)
High-Performance Liquid Chromatography (HPLC) is a primary tool for the analysis of this compound. A common approach involves reverse-phase (RP) HPLC methods under straightforward conditions. For instance, effective separation can be achieved using a specialized reverse-phase column, such as a Newcrom R1, which exhibits low silanol (B1196071) activity. iarc.fr A typical mobile phase for this separation consists of a mixture of acetonitrile (B52724) (MeCN), water, and an acid modifier like phosphoric acid. iarc.fr
For applications requiring interfacing with mass spectrometry (MS), the non-volatile phosphoric acid is typically substituted with a volatile alternative like formic acid to ensure compatibility. iarc.fr The principles of this HPLC method are directly translatable to Ultra-Performance Liquid Chromatography (UPLC). UPLC systems, which utilize columns packed with smaller particles (e.g., sub-3 µm), offer faster analysis times and improved resolution, making them suitable for high-throughput applications. iarc.fr
Gas Chromatography (GC) for Volatile Metabolites
Gas Chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), is a powerful technique for analyzing volatile organic compounds (VOCs). While this compound itself is not highly volatile, its more volatile ester derivatives can be readily analyzed. Research on the volatile profiles of various food products and biological samples has demonstrated the use of headspace solid-phase microextraction (HS-SPME) coupled with GC-MS to identify related compounds like 2-heptenoic acid. This indicates the applicability of GC-based methods for the analysis of this compound, likely after a derivatization step to increase its volatility.
Preparative Scale Separations for Compound Isolation
The isolation of pure this compound for use as a reference standard or for further research necessitates preparative scale separations. Liquid chromatography methods developed for analytical HPLC are often scalable for this purpose. By using larger columns and higher flow rates, the same reverse-phase conditions used for analytical work can be adapted to isolate milligram-to-gram quantities of the compound from reaction mixtures or natural extracts. iarc.fr This scalability is a key feature, allowing for a seamless transition from analytical method development to bulk purification.
Spectroscopic Techniques for Structural Elucidation and Confirmation
Once purified, spectroscopic techniques are employed to confirm the identity and elucidate the precise chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for unambiguous structure determination. While complete experimental NMR data for this compound is not readily found in the searched literature, detailed spectral data for its close analog, methyl 2-heptynoate, provides significant insight into the structure, particularly of the n-butyl chain.
For methyl 2-heptynoate, the following characteristic signals are observed in deuterated chloroform (B151607) (CDCl₃):
¹H NMR: The spectrum shows a triplet at approximately 0.92 ppm (J = 7.3 Hz) corresponding to the terminal methyl group (C7). Multiplets between 1.39 and 1.61 ppm are assigned to the methylene (B1212753) protons at C5 and C6. A triplet at 2.34 ppm (J = 7.1 Hz) corresponds to the methylene protons at C4, adjacent to the alkyne bond. A sharp singlet at 3.76 ppm is characteristic of the methyl ester protons.
¹³C NMR: The carbon spectrum shows signals for the alkyl chain at 13.6 (C7), 22.1 (C6), 29.7 (C5), and 18.5 ppm (C4). The carbons of the alkyne group (C2 and C3) resonate at approximately 73.0 and 90.1 ppm. The methyl ester carbon appears at 52.7 ppm, and the carbonyl carbon (C1) is observed at 154.4 ppm.
These values for the ester provide a strong reference for the expected signals of the free acid, where the primary differences would be the absence of the methyl ester signal and shifts for the carbons nearest to the carboxylic acid group (C1, C2, C3).
Table 1: NMR Spectral Data for Methyl 2-heptynoate in CDCl₃
| ¹H NMR | Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-4 | -CH₂-C≡ | 2.34 | t | 7.1 |
| H-5 | -CH₂- | 1.52-1.61 | m | |
| H-6 | -CH₂- | 1.39-1.48 | m | |
| H-7 | -CH₃ | 0.92 | t | 7.3 |
| OCH₃ | -OCH₃ | 3.76 | s | |
| ¹³C NMR | Assignment | Chemical Shift (δ, ppm) | ||
| C-1 | C=O | 154.4 | ||
| C-2 | -C≡ | 73.0 | ||
| C-3 | ≡C- | 90.1 | ||
| C-4 | -CH₂- | 18.5 | ||
| C-5 | -CH₂- | 29.7 | ||
| C-6 | -CH₂- | 22.1 | ||
| C-7 | -CH₃ | 13.6 | ||
| OCH₃ | -OCH₃ | 52.7 |
Data sourced from supporting information for a study on rhodium-catalyzed reactions of alkynoates.
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound. The National Institute of Standards and Technology (NIST) maintains a reference mass spectrum for this compound obtained by electron ionization (EI). fishersci.be This spectrum provides a unique fingerprint based on the fragmentation of the molecule, which can be used for its identification in complex mixtures analyzed by GC-MS.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the elemental composition of the molecule. Techniques like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) analyzer are commonly used. For this compound (C₇H₁₀O₂), the expected exact mass can be calculated and compared to the experimental value with a high degree of confidence, confirming the molecular formula and distinguishing it from isobaric compounds. HRMS is also critical in metabolite identification studies where the structure of a modified compound needs to be determined.
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis
Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the FT-IR spectrum provides definitive evidence for its key structural features: the carboxylic acid and the internal alkyne.
The spectrum is characterized by several key absorption bands:
Carboxylic Acid O-H Stretch: A very broad absorption band is typically observed in the region of 2500-3300 cm⁻¹. This breadth is a hallmark of the hydrogen-bonded hydroxyl group in the carboxylic acid dimer.
C-H Stretch: Absorption bands just below 3000 cm⁻¹ (around 2850-2960 cm⁻¹) correspond to the stretching vibrations of the C-H bonds in the butyl alkyl chain.
Alkyne C≡C Stretch: A sharp, weak to medium absorption appears in the range of 2200-2260 cm⁻¹. The presence of this band is characteristic of the carbon-carbon triple bond. Its intensity is reduced due to the non-polar nature of the symmetrically substituted alkyne.
Carbonyl C=O Stretch: A strong, sharp absorption band is present at approximately 1700-1725 cm⁻¹. This band is due to the carbonyl group of the carboxylic acid. The exact position can be influenced by hydrogen bonding. tandfonline.com In some cases, intramolecular hydrogen bonds in related complex carboxylic acids can cause shifts in the C=O stretching vibration band. tandfonline.com
C-O Stretch and O-H Bend: The region between 1200-1450 cm⁻¹ contains bands associated with the C-O stretching and O-H bending vibrations of the carboxylic acid group.
These characteristic bands collectively allow for the unambiguous confirmation of the functional groups within the this compound structure.
Table 1: Characteristic FT-IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Appearance |
|---|---|---|---|
| Carboxylic Acid | O-H Stretch | 2500 - 3300 | Very Broad, Strong |
| Alkyne | C≡C Stretch | 2200 - 2260 | Sharp, Weak to Medium |
| Carbonyl | C=O Stretch | 1700 - 1725 | Sharp, Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Detection
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing information about its electronic transitions and conjugated systems. The structural elements that absorb light in this region are known as chromophores. scribd.com
In this compound, the primary chromophore is the conjugated system formed by the carbon-carbon triple bond (C≡C) and the carbonyl group (C=O) of the carboxylic acid. This α,β-ynone system gives rise to a characteristic absorption maximum (λmax) in the ultraviolet region. According to the Handbook of Ultraviolet and Visible Absorption Spectra of Organic Compounds, this compound exhibits a λmax at 210 nm with a molar absorptivity (log ε) of 3.8. scribd.com
Quantitative Analytical Methods and Method Validation
For the precise quantification of this compound in various samples, chromatographic methods such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are typically employed. ijpsjournal.com These techniques offer high sensitivity and the ability to separate the analyte from other components in a mixture. semanticscholar.org
A typical quantitative method involves developing and validating an analytical procedure to ensure its accuracy, precision, and reliability. For instance, a reverse-phase HPLC (RP-HPLC) method with UV detection is a common approach. unesp.br
Method Validation Parameters: The validation of a quantitative method for this compound would include the following key parameters, as guided by ICH recommendations: tsijournals.com
Specificity: The ability of the method to exclusively measure the analyte in the presence of other components like impurities or excipients. This is often confirmed by comparing the chromatograms of the analyte standard, a blank, and a spiked sample.
Linearity: The method's ability to produce results that are directly proportional to the concentration of the analyte within a given range. A calibration curve is generated by plotting detector response against known concentrations, and the correlation coefficient (r²) should ideally be close to 1.0.
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. akjournals.com
Accuracy: The closeness of the measured value to the true value, often determined by spike-recovery studies on a placebo matrix.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is assessed at different levels: repeatability (intra-day) and intermediate precision (inter-day).
Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate), providing an indication of its reliability during normal usage. akjournals.com
Table 2: Representative Validation Parameters for a Hypothetical HPLC Method for this compound
| Parameter | Typical Specification | Example Value |
|---|---|---|
| Linearity Range | - | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 | 0.9995 |
| LOD | - | 0.1 µg/mL |
| LOQ | - | 0.3 µg/mL |
| Accuracy (Recovery %) | 98.0% - 102.0% | 99.5% - 101.2% |
Impurity Profiling and Characterization Techniques
Impurity profiling is a critical aspect of chemical analysis, essential for ensuring the purity and quality of a compound. ijpsjournal.com Impurities in this compound can originate from starting materials, byproducts of the synthesis, or degradation products.
Common techniques for impurity profiling involve high-resolution separation methods coupled with sensitive detection and characterization technologies. tsijournals.com
Separation Techniques: HPLC and GC are foundational for their ability to separate impurities from the main compound. ijpsjournal.com Other methods like Thin-Layer Chromatography (TLC) can also be used for initial screening. ijpsonline.com
Characterization Techniques: Hyphenated techniques are particularly powerful for identifying unknown impurities. ijpsjournal.com
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a premier technique for impurity identification. It provides the retention time from the LC and the molecular weight and fragmentation pattern from the MS, enabling structural elucidation of even trace-level impurities. tsijournals.com
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile impurities, GC-MS is the method of choice. It separates components based on their boiling points and provides mass spectra for identification. nih.gov
Potential impurities in this compound could include:
Isomers: Positional isomers (e.g., 3-Heptynoic acid, 4-Heptynoic acid) or geometric isomers if double bonds are present as intermediates (e.g., cis/trans-2-heptenoic acid). google.com
Synthesis-Related Impurities: Unreacted starting materials or byproducts from side reactions.
Degradation Products: Compounds formed upon exposure to heat, light, or reactive agents.
The process involves subjecting the sample to stress conditions (e.g., acid, base, heat, oxidation) to intentionally generate degradation products, which are then separated and identified to understand potential degradation pathways. tsijournals.com
Chemometric Approaches in Spectroscopic Data Analysis
Chemometrics involves the use of mathematical and statistical methods to extract meaningful information from complex chemical data. ijpsonline.com When applied to spectroscopic data from techniques like FT-IR or mass spectrometry, chemometrics can significantly enhance the analysis of this compound, particularly for impurity profiling and quality control. semanticscholar.org
Two common chemometric methods include:
Principal Component Analysis (PCA): An unsupervised pattern recognition technique used to reduce the dimensionality of large datasets. ijpsonline.com By analyzing the variance in spectroscopic data (e.g., a series of FT-IR or GC-MS spectra), PCA can be used to identify outliers, group samples based on their similarity, and detect the presence of impurities that cause systematic variations in the spectra. nih.gov For example, a PCA model could differentiate between batches of this compound with and without a specific impurity.
Partial Least Squares (PLS) Regression: A supervised method used to build a predictive model relating a set of predictor variables (e.g., the spectroscopic data) to a set of response variables (e.g., the concentration of an impurity). irispublishers.com PLS is particularly useful for quantitative analysis in complex matrices where spectral overlap occurs, as it can model the relationship between the entire spectrum and the property of interest.
The combination of FT-IR spectroscopy with chemometric methods can simplify and improve quality control by allowing for rapid, non-destructive analysis without the need for extensive sample preparation. ijpsonline.com
Table 3: Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
|---|---|
| This compound | 73869 uni.lu |
| 2-Heptenoic acid | 5282709 nih.gov |
| 3-Heptynoic acid | 114389 |
Computational Chemistry and Molecular Modeling Studies
Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Electronic Structure
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. mdpi.com It is widely employed to predict molecular geometries, energies, and reactivity, offering detailed insights into reaction mechanisms. mdpi.comacs.orgx-mol.net For 2-heptynoic acid, DFT calculations can elucidate the pathways of various chemical transformations.
DFT studies are instrumental in mapping the potential energy surfaces of reactions involving alkynoic acids. For instance, DFT has been used to unravel the mechanisms of transition-metal-catalyzed reactions, such as the cycloisomerization of alkynoic acids. rsc.org In such studies, calculations can identify transition states and intermediates, revealing the energetic barriers and thermodynamics of each step. This approach can determine how a catalyst, solvent, or cocatalyst influences the reaction pathway. acs.orgrsc.orgresearchgate.net For example, DFT calculations have shown how a second molecule of an alkynoic acid can act as a proton shuttle, facilitating the reaction and lowering the activation energy of the rate-determining step. rsc.org
The electronic properties of this compound, such as the charge distribution, frontier molecular orbitals (HOMO and LUMO), and electrostatic potential, can be precisely calculated using DFT. mdpi.com The carboxyl group, with its sp² hybridized carbon and oxygen atoms, creates a planar structure with a significant permanent dipole, influencing its intermolecular interactions. mdpi.com The alkyne moiety introduces a region of high electron density, making it susceptible to electrophilic attack and a key participant in reactions like cycloadditions. mdpi.comvulcanchem.com
A relevant application of DFT is in studying the enzymatic decarboxylation of α,β-unsaturated acids, a class to which 2-heptenoic acid belongs. nih.govnih.gov In a study on a novel cofactor involved in this process, DFT calculations were used to model the substrate-cofactor adducts. nih.gov The calculations helped to determine the relative free energies of different proposed intermediates, such as the ketimine and iminium species, and to understand the conformational changes (e.g., "butterfly" bending) that occur during the reaction cycle. nih.gov Although the study focused on a related enzyme system, it demonstrates how DFT can be applied to understand the biochemical transformations of substrates like 2-heptenoic acid. nih.gov
| Property | Functional Group | Typical Calculated Value/Observation | Significance |
|---|---|---|---|
| HOMO-LUMO Gap | Alkyne (C≡C) | Relatively small gap | Indicates chemical reactivity, susceptibility to addition reactions. |
| Mulliken Charge | Carbonyl Carbon (C=O) | Positive | Electrophilic site, susceptible to nucleophilic attack. |
| Mulliken Charge | Carbonyl Oxygen (C=O) | Negative | Nucleophilic site, participates in hydrogen bonding. |
| Vibrational Frequency | C≡C Stretch | ~2100-2260 cm⁻¹ | Characteristic IR frequency used for identification. |
| Vibrational Frequency | C=O Stretch | ~1700-1750 cm⁻¹ | Characteristic IR frequency, sensitive to H-bonding environment. |
Quantum Chemical Modeling of Structure-Activity Relationships and Ligand Binding
Quantitative Structure-Activity Relationship (QSAR) models are statistical methods that correlate the chemical structure of compounds with their biological activity. researchgate.net Quantum chemical modeling plays a vital role in QSAR by providing sophisticated molecular descriptors that capture the electronic and geometric properties of a molecule. mdpi.comresearchgate.net These descriptors, derived from the calculated wavefunction, can offer deeper insights than simple empirical parameters. mdpi.com
For this compound and its derivatives, QSAR models can be developed to predict their activity against a specific biological target. The process involves calculating a range of descriptors for a series of related compounds with known activities. researchgate.net These descriptors can include:
Electronic Descriptors: Dipole moment, polarizability, HOMO/LUMO energies, and atomic charges. mdpi.com
Geometric Descriptors: Molecular surface area, volume, and shape indices.
Topological Descriptors: Indices that describe molecular branching and connectivity. mdpi.com
A QSAR model for aliphatic carboxylic acids, for instance, could use these descriptors to predict properties like toxicity or lipophilicity. mdpi.com The resulting mathematical equation can then be used to estimate the activity of new, unsynthesized derivatives of this compound, guiding the design of more potent or selective compounds. nih.gov
Quantum chemical methods are also applied to study ligand binding. By calculating the interaction energies between this compound and the amino acid residues in a protein's active site, researchers can understand the key forces driving binding. These calculations can decompose the total binding energy into components like electrostatic interactions, van der Waals forces, and hydrogen bonding. This information is crucial for understanding why a ligand binds and how its structure could be modified to improve affinity.
Molecular Dynamics Simulations for Conformational Analysis and Biological Interactions
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. plos.org By solving Newton's equations of motion, MD simulations provide a dynamic view of molecular behavior, offering insights into conformational flexibility and intermolecular interactions that are not accessible from static models. nih.govacs.org
For a flexible molecule like this compound, MD simulations can be used to perform a thorough conformational analysis. acs.org The simulation explores the potential energy surface of the molecule, identifying low-energy conformers and the transitions between them. This is critical because the biological activity of a molecule often depends on its ability to adopt a specific three-dimensional shape (a "bioactive conformation") to fit into a receptor's binding site. acs.org Simulations can be run in different environments, such as in a vacuum or solvated in water, to understand how the solvent affects conformational preferences. acs.org
MD simulations are particularly valuable for studying the interactions between a ligand and its biological target, such as a protein or enzyme. nih.gov After an initial binding pose is predicted by methods like molecular docking, an MD simulation is run on the protein-ligand complex. plos.orgnih.gov This simulation allows the complex to relax and evolve, providing a more realistic model of the binding event. Key analyses from such simulations include:
Stability of the Complex: The root-mean-square deviation (RMSD) of the protein backbone and ligand atoms is monitored to assess whether the ligand remains stably bound in the active site over the course of the simulation. plos.org
Interaction Analysis: The simulation trajectory is analyzed to identify persistent hydrogen bonds, hydrophobic contacts, and other interactions between the ligand and the protein, revealing which residues are critical for binding. nih.gov
Binding Free Energy Calculations: Advanced techniques can be applied to the MD trajectory to estimate the free energy of binding, providing a quantitative measure of binding affinity.
These simulations can confirm the stability of a docked compound and refine its binding mode, making them a crucial step in computational drug discovery. plos.orgrsc.orgrsc.orgresearchgate.net
Predictive Modeling for Biological Target Interactions and Pharmacophore Development
Predictive modeling in drug discovery aims to identify promising drug candidates and their biological targets using computational techniques. nih.gov This approach includes methods like pharmacophore modeling and molecular docking, which are often used in virtual screening campaigns. plos.orgljmu.ac.uk
A pharmacophore is an abstract representation of the essential steric and electronic features that a molecule must possess to interact with a specific biological target. ljmu.ac.uk These features typically include hydrogen bond donors and acceptors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups. ljmu.ac.uk A pharmacophore model for this compound or a known active analogue could be developed based on its structure. This model would define the spatial arrangement of key features, such as the carboxyl group (a hydrogen bond donor/acceptor and a negative ionizable center) and the hydrophobic alkyl chain.
Once a pharmacophore model is generated and validated, it can be used as a 3D query to rapidly screen large chemical databases. plos.org This virtual screening process identifies other molecules that match the pharmacophore's features, regardless of their underlying chemical scaffold. The resulting "hits" are compounds that are predicted to have a similar biological activity and can be prioritized for experimental testing. plos.org
Molecular docking is another predictive tool used to forecast how a molecule like this compound might bind to the 3D structure of a protein. The algorithm places the ligand into the protein's active site in various orientations and conformations, scoring each pose based on its predicted binding affinity. nih.gov Docking can be used to:
Predict the binding mode of this compound to a known or hypothesized target.
Screen libraries of compounds to find those that are likely to bind to a particular protein. acs.org
Prioritize hits from a pharmacophore screen for further analysis. plos.org
The combination of pharmacophore modeling, molecular docking, and MD simulations forms a powerful workflow in modern drug discovery, enabling the rational design and identification of new molecules with desired biological functions. nih.govplos.orgrsc.org
Future Research Directions and Translational Perspectives
Development of Novel Synthetic Routes with Enhanced Atom Economy and Sustainability
The future of chemical synthesis is intrinsically linked to the principles of green chemistry, emphasizing atom economy and environmental sustainability. For 2-heptynoic acid, research is anticipated to move beyond traditional synthetic methods towards more efficient and eco-friendly alternatives. A significant area of development lies in the catalytic carboxylation of terminal alkynes, such as 1-hexyne (B1330390), using carbon dioxide (CO₂) as a C1 feedstock. mdpi.comresearchgate.net This approach is particularly attractive as it utilizes a renewable and non-toxic reagent to introduce the carboxylic acid functionality.
Recent advancements have highlighted the potential of transition-metal catalysts, such as those based on copper and silver, to facilitate this transformation under mild conditions. ingentaconnect.comacs.org These catalytic systems can avoid the need for strong bases or stoichiometric organometallic reagents, which are often required in classical carboxylation methods. ingentaconnect.com For instance, copper(I)-N-heterocyclic carbene (NHC) complexes have been investigated for the carboxylation of various terminal alkynes, with density functional theory (DFT) calculations helping to elucidate the reaction mechanism and the role of the NHC ligand. mdpi.comencyclopedia.pub Similarly, silver-based catalysts have demonstrated high efficiency, sometimes requiring only minute quantities to promote the reaction at ambient CO₂ pressure. acs.org
Future research in this domain will likely focus on:
Developing highly reusable and robust catalysts: This includes heterogeneous catalysts, such as metal nanoparticles supported on materials like alumina (B75360) or metal-organic frameworks (MOFs), which can be easily separated from the reaction mixture and reused, thereby reducing waste and cost. mdpi.comresearchgate.net
Optimizing reaction conditions: Further research is needed to achieve high yields and selectivity under even milder conditions, such as lower temperatures and pressures, which would reduce energy consumption.
Expanding the substrate scope: While progress has been made, the development of catalysts that are tolerant to a wide range of functional groups will be crucial for the synthesis of more complex molecules derived from this compound.
Comprehensive Elucidation of Detailed Biological Mechanisms of Action and Specificity
Understanding the precise biological effects of this compound is a critical step towards harnessing its potential. Preliminary studies on related compounds suggest that alkynoic acids can have significant biological activities. For instance, derivatives of alkynoic acids have been investigated as irreversible inhibitors of the erbB family of tyrosine kinase receptors, which are implicated in cancer. However, the specific molecular targets and mechanisms of action for this compound itself remain largely unexplored.
Future research should aim to:
Identify molecular targets: Employing techniques such as chemical proteomics and affinity-based protein profiling can help in identifying the specific proteins and enzymes that interact with this compound within a cell.
Elucidate signaling pathways: Once potential targets are identified, further studies will be needed to understand how the interaction of this compound with these targets modulates cellular signaling pathways. This could involve a range of cell-based assays and molecular biology techniques.
Investigate organ and cell-type specificity: Research into why certain cell types or tissues might be more sensitive to the effects of this compound is crucial. This is particularly relevant in the context of diseases like primary biliary cirrhosis (PBC), where the immune response is directed against specific cells, such as biliary epithelial cells.
Exploration of Derivatization Strategies for Optimized Bioactivity and Pharmacological Profiles
The chemical structure of this compound, with its terminal alkyne and carboxylic acid groups, provides a versatile scaffold for chemical modification. Derivatization can be a powerful tool to enhance its bioactivity, improve its pharmacological properties (such as solubility, stability, and bioavailability), and fine-tune its specificity towards biological targets.
Key areas for future exploration include:
Structure-Activity Relationship (SAR) studies: Systematically modifying the structure of this compound and evaluating the biological activity of the resulting derivatives will be essential to establish clear SARs. This knowledge can then guide the design of more potent and selective compounds.
Synthesis of novel derivatives: The alkyne group can be functionalized through various reactions, such as click chemistry, to attach different molecular fragments. The carboxylic acid group can be converted to esters, amides, or other functional groups to modulate the compound's properties.
Pharmacokinetic profiling: As new derivatives are synthesized, it will be important to evaluate their pharmacokinetic profiles to assess their potential as drug candidates.
Application in Drug Discovery and Development of Novel Therapeutic Agents
The potential of this compound and its derivatives as therapeutic agents is an exciting area for future research. The finding that a pyrido[3,4-d]pyrimidine (B3350098) analogue, synthesized using this compound, exhibited tumor regression in preclinical models of various cancers, including pancreatic, ovarian, and non-small-cell lung carcinoma, underscores this potential. mdpi.com
Future research should focus on:
Exploring a broader range of therapeutic areas: Beyond cancer, the potential of this compound derivatives should be investigated in other diseases where the identified molecular targets play a role.
Lead optimization: Promising initial hits will need to undergo a rigorous process of lead optimization to improve their efficacy, safety, and drug-like properties.
Preclinical and clinical development: Compounds that demonstrate significant promise in preclinical studies could eventually be advanced into clinical trials to evaluate their safety and efficacy in humans.
Integration of Multi-Omics Data for Systems-Level Understanding of Biological Roles
To gain a holistic understanding of the biological effects of this compound, a systems biology approach is needed. This involves integrating data from various "omics" technologies, such as genomics, transcriptomics, proteomics, and metabolomics.
Future research directions in this area include:
Metabolomic profiling: Investigating how this compound alters the metabolic profile of cells or organisms can provide insights into its mechanism of action and potential off-target effects.
Transcriptomic and proteomic analyses: Studying the changes in gene and protein expression in response to treatment with this compound can help to identify the cellular pathways and processes that are affected.
Integrative analysis: The real power of this approach lies in integrating data from multiple omics platforms to construct comprehensive models of how this compound perturbs biological systems.
Advanced Materials Science Applications
The unique chemical structure of this compound also makes it an interesting candidate for applications in materials science. The terminal alkyne group can participate in polymerization reactions, and the carboxylic acid group can be used to functionalize surfaces or create self-assembled monolayers.
Potential future research in this area could involve:
Development of novel polymers: Polymerizing this compound or its derivatives could lead to the creation of new materials with unique properties, such as specific thermal, mechanical, or optical characteristics.
Surface modification: The carboxylic acid group can be used to anchor this compound to various substrates, allowing for the modification of their surface properties. The alkyne group would then be available for further functionalization, for example, through click chemistry.
Creation of functional materials: By incorporating other functional groups into derivatives of this compound, it may be possible to create materials with specific functions, such as sensing capabilities or catalytic activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
